molecular formula C10H22O B14619881 2,2,4-Trimethylheptan-4-ol CAS No. 57233-31-5

2,2,4-Trimethylheptan-4-ol

Cat. No.: B14619881
CAS No.: 57233-31-5
M. Wt: 158.28 g/mol
InChI Key: KNACVESXMPHLNM-UHFFFAOYSA-N
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Description

2,2,4-Trimethylheptan-4-ol is an organic compound with the molecular formula C10H22O. It is a branched-chain alcohol, specifically a heptanol derivative, characterized by the presence of three methyl groups attached to the heptane backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethylheptan-4-ol can be achieved through several methods. One common approach involves the reduction of 2,2,4-Trimethylheptan-4-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of the ketone in an appropriate solvent, such as ethanol or ether.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylheptan-4-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form the corresponding ketone, 2,2,4-Trimethylheptan-4-one, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the ketone can be reduced back to the alcohol using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2,2,4-Trimethylheptan-4-one

    Reduction: this compound

    Substitution: 2,2,4-Trimethylheptan-4-yl chloride

Scientific Research Applications

2,2,4-Trimethylheptan-4-ol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in biochemical studies to investigate the effects of branched-chain alcohols on biological systems.

    Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as its use as a precursor for drug synthesis.

    Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals due to its distinct odor and chemical properties.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylheptan-4-ol depends on its specific application In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and oxidation-reduction processes

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpentan-3-ol: A similar branched-chain alcohol with a shorter carbon chain.

    2,2,4-Trimethylhexan-3-ol: Another branched-chain alcohol with a different carbon chain length.

    2,2,4-Trimethylheptane: The corresponding alkane without the hydroxyl group.

Uniqueness

2,2,4-Trimethylheptan-4-ol is unique due to its specific branching pattern and the position of the hydroxyl group. This structure imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

57233-31-5

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,2,4-trimethylheptan-4-ol

InChI

InChI=1S/C10H22O/c1-6-7-10(5,11)8-9(2,3)4/h11H,6-8H2,1-5H3

InChI Key

KNACVESXMPHLNM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC(C)(C)C)O

Origin of Product

United States

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